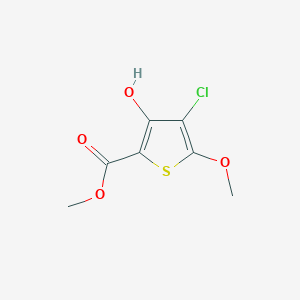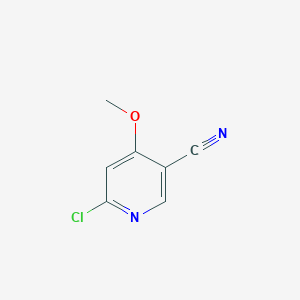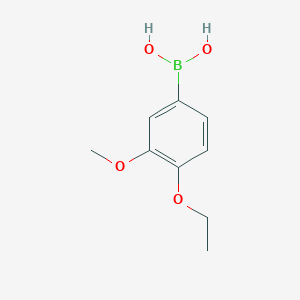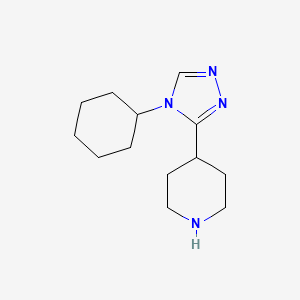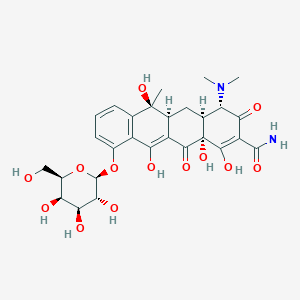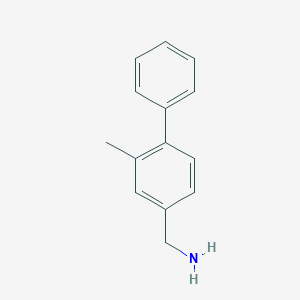
(3-Methyl-4-phenylphenyl)methanamine
Vue d'ensemble
Description
“(3-Methyl-4-phenylphenyl)methanamine” is an organic compound with the molecular formula C14H15N . It has a molecular weight of 197.28 . The compound is also known as MPTM.
Molecular Structure Analysis
The InChI code for “(3-Methyl-4-phenylphenyl)methanamine” is 1S/C14H15N/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9H,10,15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3-Methyl-4-phenylphenyl)methanamine” is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
- A compound closely related to (3-Methyl-4-phenylphenyl)methanamine, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using a high-yielding polyphosphoric acid condensation route and characterized by various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes involving derivatives of (3-Methyl-4-phenylphenyl)methanamine demonstrated unprecedented photocytotoxicity under red light and were shown to be effective in imaging and treatment of various cancer cells (Basu et al., 2014).
Catalysis in Chemical Reactions
- Derivatives of (3-Methyl-4-phenylphenyl)methanamine have been used in the synthesis of N-heterocyclic ruthenium(II) complexes, which showed high efficiency in catalyzing transfer hydrogenation reactions (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Structural Studies and Chemical Properties
- Studies on the structure and properties of related compounds, such as N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, provide insights into the chemical behavior and potential applications of (3-Methyl-4-phenylphenyl)methanamine (Younas, Abdelilah, & Anouar, 2014).
Anticonvulsant Potential
- Although not directly related to (3-Methyl-4-phenylphenyl)methanamine, research on similar compounds has shown potential in developing anticonvulsant agents, which could be a direction for future research on (3-Methyl-4-phenylphenyl)methanamine (Pandey & Srivastava, 2011).
Pharmacology and Serotonin Receptor Agonism
- Derivatives of (3-Methyl-4-phenylphenyl)methanamine have been explored for their pharmacological properties, particularly as serotonin 5-HT1A receptor agonists, which may have implications for treating depression (Sniecikowska et al., 2019).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
(3-methyl-4-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDPGPWRQIYZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-phenylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






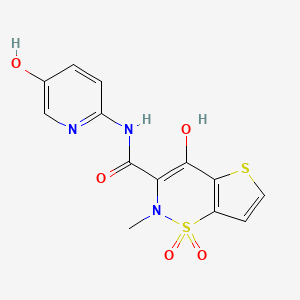
![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)
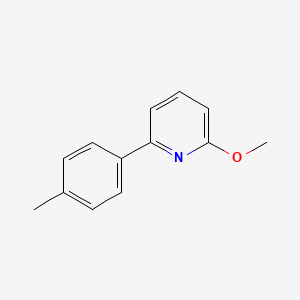

![N'-[(E)-(3-chlorophenyl)methylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1425350.png)
